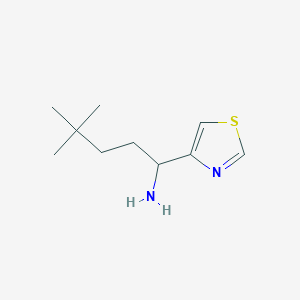
N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide is a complex organic compound that features a pyrrolidine ring, a nitro group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of gamma-butyrolactone with methylamine to form N-Methyl-2-pyrrolidone . This intermediate can then be further reacted with nitrobenzene derivatives and sulfonamide groups under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfonamide derivatives on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring and sulfonamide group can interact with enzymes and receptors, modulating their activity. The nitro group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone: A related compound used as a solvent and in the synthesis of other chemicals.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have various biological activities.
Uniqueness
N-Methyl-2-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitro, sulfonamide, and pyrrolidine groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C11H15N3O4S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-methyl-2-nitro-N-pyrrolidin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H15N3O4S/c1-13(9-6-7-12-8-9)19(17,18)11-5-3-2-4-10(11)14(15)16/h2-5,9,12H,6-8H2,1H3 |
InChI Key |
CXJFBTSSMGJUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


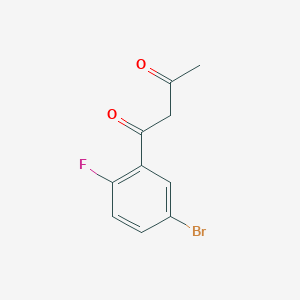
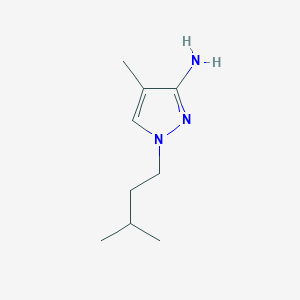
![2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13290278.png)

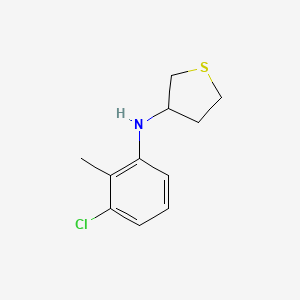

![2-(2,2-Difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13290315.png)
![3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine](/img/structure/B13290329.png)
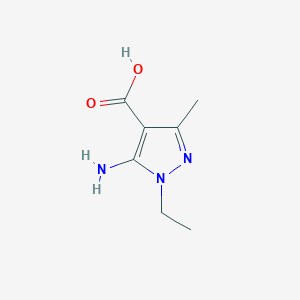
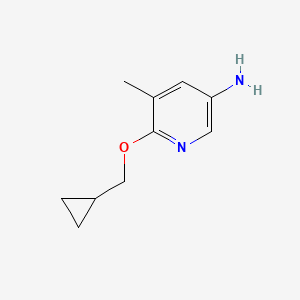
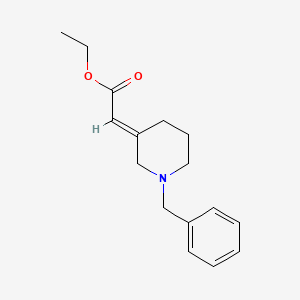
amine](/img/structure/B13290365.png)
![3-cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13290368.png)
